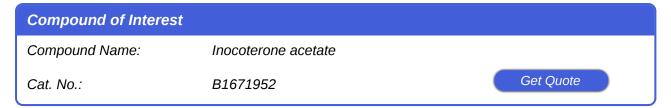


Inocoterone Acetate: A Technical Guide to its Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Inocoterone acetate (developmental codes RU-38882 and RU-882) is a nonsteroidal antiandrogen.[1] It is the acetate ester of inocoterone and was primarily investigated for the topical treatment of acne.[1] As a competitive antagonist of the androgen receptor (AR), it blocks the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their biological effects. This technical guide provides a comprehensive overview of the known chemical properties and stability of **Inocoterone acetate**, intended to support research and development activities.

Chemical Properties

While extensive quantitative data for some physical properties of **Inocoterone acetate** are not readily available in the public domain, the following table summarizes its key chemical identifiers and known characteristics.



Property	Value	Source
Chemical Name	[(3S,3aS,9aS,9bS)-6-Ethyl-3a-methyl-7-oxo- 2,3,4,5,8,9,9a,9b-octahydro- 1H-cyclopenta[a]naphthalen-3- yl] acetate	[1]
CAS Number	83646-86-0	[1][2]
Molecular Formula	C18H26O3	[1][2]
Molecular Weight	290.403 g/mol	[1][2]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO.	[2]
Melting Point	Data not available	
рКа	Data not available	_

Stability and Storage

Inocoterone acetate is reported to be stable for over three years if stored properly.[2] Recommended storage conditions are in a dry, dark environment.[2] For short-term storage (days to weeks), a temperature of 0 - 4 °C is advised, while long-term storage (months to years) should be at -20 °C.[2]

Experimental Protocols

Detailed experimental protocols for the determination of all of **Inocoterone acetate**'s chemical properties are not publicly available. However, based on standard pharmaceutical practices for similar non-steroidal antiandrogens and steroidal esters, the following general methodologies can be applied.

General Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.



Objective: To identify potential degradation products of **Inocoterone acetate** under various stress conditions.

Methodology:

- Preparation of Stock Solution: Prepare a stock solution of **Inocoterone acetate** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
- Stress Conditions:
 - Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
 - Alkaline Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
 - Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
 - Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours.
 - Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) and visible light for a specified duration.
- Sample Analysis: Analyze the stressed samples at appropriate time points using a stabilityindicating HPLC method (see below).
- Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

General Protocol for Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.

Objective: To develop and validate an HPLC method capable of separating **Inocoterone** acetate from its potential degradation products.

Methodology:

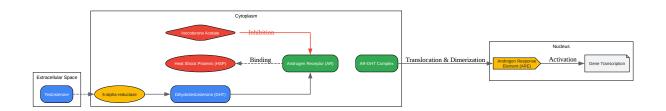


- Instrumentation: A standard HPLC system with a UV detector.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve adequate separation.
 - Flow Rate: Typically 1.0 mL/min.
 - Detection Wavelength: Determined by measuring the UV spectrum of Inocoterone
 acetate (a common wavelength for similar compounds is around 240-254 nm).
 - Injection Volume: 20 μL.
- Method Validation (as per ICH guidelines):
 - Specificity: Demonstrate that the method can resolve the API from its degradation products, impurities, and placebo components.
 - Linearity: Assess the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.
 - Accuracy: Determine the closeness of the test results obtained by the method to the true value.
 - Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
 - Robustness: Measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Mechanism of Action and Signaling Pathway



Inocoterone acetate functions as a nonsteroidal antiandrogen by competitively inhibiting the androgen receptor (AR).[1] The AR signaling pathway is a critical driver in various physiological and pathological processes. The diagram below illustrates a simplified representation of this pathway and the point of intervention for a non-steroidal antiandrogen like **Inocoterone acetate**.



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Caption: Androgen Receptor Signaling Pathway Inhibition.

Conclusion

This technical guide consolidates the currently available information on the chemical properties and stability of **Inocoterone acetate**. While some specific quantitative data remains elusive, the provided information on its identity, solubility in DMSO, and storage requirements offers a solid foundation for researchers. The generalized experimental protocols for stability testing and the visualization of its mechanism of action within the androgen receptor signaling pathway serve as valuable resources for further investigation and development of this compound. As with any research chemical, it is imperative to handle **Inocoterone acetate** in a controlled laboratory environment, adhering to all relevant safety protocols.



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